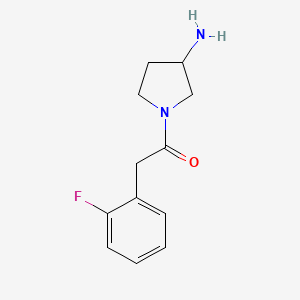

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEKDCXQGWTXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, with the CAS number 1247998-58-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one is C12H15FN2O, with a molecular weight of approximately 222.26 g/mol. The structure features a pyrrolidine ring and a fluorophenyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H15FN2O |

| Molecular Weight | 222.26 g/mol |

| CAS Number | 1247998-58-8 |

| SMILES | NC1CCN(C1)C(=O)Cc1ccccc1F |

Research indicates that compounds like 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the amino group allows for potential interactions with receptors that modulate neurotransmission.

Pharmacological Effects

The compound has been studied for its potential effects in several areas:

- CNS Activity : Preliminary studies suggest that this compound may exhibit psychoactive properties, potentially influencing dopamine and serotonin pathways.

- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential utility in developing new antibiotics.

Case Studies

A limited number of studies have directly evaluated the biological activity of 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one. However, related compounds have demonstrated significant activity:

- Study on Related Compounds : A study published in Pharmaceutical Biology explored the effects of similar pyrrolidine derivatives on neuroprotection and found that they could reduce oxidative stress in neuronal cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial activity of compounds structurally related to 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one. The results indicate varying degrees of effectiveness depending on the specific structural modifications made to the pyrrolidine core.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one | Not yet determined | Potential CNS effects |

| Related Pyrrolidine Derivative | 25 | Neuroprotective effects |

| Another Pyrrolidine Analogue | 15 | Antibacterial activity |

Comparison with Similar Compounds

Structural Modifications and Implications

- Adamantyl derivatives () exhibit high hydrophobicity, favoring membrane penetration but reducing aqueous solubility.

- Phenyl Substituent Effects: Fluorine at the 2-position (target) may reduce oxidative metabolism compared to 3-methoxy () or 3-fluoro () analogs.

Functional Group Additions :

Preparation Methods

Reductive Amination of 2-(2-Fluorophenyl)ethanone

A widely adopted route involves reductive amination between 2-(2-fluorophenyl)ethanone and 3-aminopyrrolidine. This method employs catalytic hydrogenation or borohydride-based reduction systems:

- Solvent : Methanol or acetonitrile optimizes solubility and reaction efficiency.

- Catalyst Loading : 5–10 mol% Pd/C ensures complete conversion without over-reduction.

Nucleophilic Substitution via α-Bromo Intermediate

Bromination of 2-(2-fluorophenyl)ethanone followed by reaction with 3-aminopyrrolidine:

- Base : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in suppressing hydrolysis.

Alternative Routes

Enzymatic Reduction of Prochiral Ketones

Enantioselective synthesis using immobilized Candida antarctica lipase B (CAL-B):

| Substrate | Enzyme System | ee (%) | Yield | Source |

|---|---|---|---|---|

| 2-(2-Fluorophenyl)ethanone | CAL-B, IPA, 35°C, 48h | >99 | 85% |

- Stereocontrol achieved without chiral auxiliaries.

- Compatible with green solvents (e.g., isopropyl alcohol).

Rhodium-Catalyzed Transfer Hydrogenation

Asymmetric synthesis using [RhCp*Cl₂]₂ and ammonium formate:

| Catalyst | Reducing Agent | Temp/Time | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| [RhCp*Cl₂]₂ (0.005 eq) | HCOONH₄ (5 eq), MeOH, 70°C, 7h | 88% | 94% ee (S) |

- Requires strict anhydrous conditions.

- High catalyst cost limits industrial scalability.

Purification and Characterization

- Chromatography : Silica gel column (hexane/EtOAc 3:1) resolves unreacted amine and byproducts.

- Analytical Data :

Industrial-Scale Considerations

- Cost Efficiency : Reductive amination (Section 1.1) is preferred for bulk synthesis due to reagent availability.

- Waste Mitigation : Enzymatic methods (Section 2.1) reduce heavy metal waste but require specialized equipment.

Challenges and Solutions

- Amine Stability : 3-Aminopyrrolidine is hygroscopic; storage under N₂ is critical.

- Byproduct Formation : Over-alkylation is suppressed using stoichiometric control (1:1 ketone:amine ratio).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, DBU-catalyzed reactions (as in ) are effective for forming fluorophenyl-containing ketones. Optimization involves varying catalysts (e.g., DBU for regioselectivity), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitor reaction progress using TLC and purify via column chromatography. Yield improvements (e.g., 53% in ) require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify the pyrrolidinyl and fluorophenyl moieties (e.g., aromatic protons at δ 7.2–7.8 ppm and ketone carbonyl at ~200 ppm). IR spectroscopy identifies key functional groups (e.g., C=O stretch at 1675–1670 cm⁻¹, as in ). HRMS (e.g., ESI-HRMS with <5 ppm error) confirms molecular weight. Cross-reference with crystallographic data (e.g., SHELX-refined structures in ) for absolute configuration validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of aerosols ().

- Storage : Store in sealed containers at 2–8°C, away from oxidizers ().

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic nature of the 2-fluorophenyl group influence the compound’s reactivity compared to chloro/bromo analogs?

- Methodological Answer : The fluorine atom exerts a strong electron-withdrawing effect (-I), enhancing electrophilicity at the ketone carbonyl. Compare reactivity using Hammett σ constants (σₚ-F = 0.06 vs. σₚ-Cl = 0.23) to quantify substituent effects. In nucleophilic substitutions, fluorophenyl derivatives exhibit slower reaction kinetics than chloro analogs (). Computational studies (DFT) can model charge distribution differences .

Q. What computational strategies are validated for predicting binding affinities to neurological targets (e.g., Sirtuin-1)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., Sirtuin-1’s catalytic domain). Refine poses with MD simulations (NAMD/GROMACS).

- QSAR : Train models using fluorophenyl derivatives’ IC₅₀ data ( ) to correlate substituent properties (logP, polar surface area) with activity.

- Validate predictions with in vitro enzyme inhibition assays (e.g., fluorometric Sirtuin-1 assays) .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., pyrrolidinyl oxidation). Compare with in vivo plasma stability studies (LC-MS/MS quantification).

- Protein Binding : Measure plasma protein binding (equilibrium dialysis) to adjust free drug concentrations.

- Species Differences : Cross-test in multiple animal models (e.g., rodents vs. primates) and apply allometric scaling for human PK predictions .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) of fluorophenyl-pyrrolidinone derivatives?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring ( ).

- Biological Screening : Test analogs in target-specific assays (e.g., antimicrobial activity in ; antiproliferative assays in ).

- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (e.g., fluorine’s lipophilicity) with bioactivity. Tabulate results as in ’s comparative analysis table .

Notes on Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.